4-(Trifluoromethoxy)nitrobenzene-15N
CAS No.: 1246818-41-6
Cat. No.: VC0030196
Molecular Formula: C7H4F3NO3
Molecular Weight: 208.101
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246818-41-6 |
|---|---|
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 208.101 |
| IUPAC Name | 1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 |
| Standard InChI Key | UBEIKVUMDBCCRW-KHWBWMQUSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Identifiers
4-(Trifluoromethoxy)nitrobenzene-15N features a para-substituted benzene ring with a trifluoromethoxy group (-OCF₃) at position 4 and a nitro group (-NO₂) with nitrogen-15 isotope at position 1. The molecular structure can be identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 4-(Trifluoromethoxy)nitrobenzene-15N
| Identifier | Value |
|---|---|
| CAS Number | 1246818-41-6 |
| Molecular Formula | C₇H₄F₃¹⁵NO₃ |
| Molecular Weight | 208.10 g/mol |
| IUPAC Name | 1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene |
| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 |
| InChIKey | UBEIKVUMDBCCRW-KHWBWMQUSA-N |
| SMILES | FC(F)(F)OC1=CC=C(15N+=O)C=C1 |
| PubChem CID | 71752759 |
The compound's structure differentiates it from its unlabeled counterpart (CAS: 713-65-5) primarily through the incorporation of the nitrogen-15 isotope in the nitro group .
Physical Properties
The physical properties of 4-(Trifluoromethoxy)nitrobenzene-15N are crucial for understanding its handling, storage, and application in various research contexts. Table 2 summarizes the key physical characteristics of this compound.
Table 2: Physical Properties of 4-(Trifluoromethoxy)nitrobenzene-15N
| Property | Value |
|---|---|
| Appearance | Light Yellow Liquid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
| Storage Conditions | Recommended in cool, dark place (<15°C) |
| Physical State (20°C) | Liquid |
The physical properties closely resemble those of the unlabeled counterpart, which has a melting point of approximately 15°C, a boiling point of 87-89°C (15 mmHg), and a specific gravity of 1.45 .
Chemical Properties
The chemical reactivity of 4-(Trifluoromethoxy)nitrobenzene-15N is primarily determined by its functional groups. The nitro group serves as a strong electron-withdrawing group that activates the benzene ring toward nucleophilic aromatic substitution reactions, while the trifluoromethoxy group contributes to the compound's hydrophobic character and chemical stability.
Key chemical properties include:
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Susceptibility to reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen with palladium catalyst or tin(II) chloride.
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Nucleophilic aromatic substitution: The compound can undergo substitution reactions where the nitro group facilitates the attack of nucleophiles at ortho and para positions.
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Isotopic stability: The nitrogen-15 label is stable under most chemical reaction conditions, making it suitable for tracer studies.
Synthesis Methods
The synthesis of 4-(Trifluoromethoxy)nitrobenzene-15N typically involves multiple steps that incorporate the nitrogen-15 isotope into the nitro group. While specific details for the 15N-labeled variant are less documented in the accessible literature, related synthetic approaches for trifluoromethoxylated nitrobenzenes provide valuable insights.
One potential synthetic route involves the nitration of 4-(trifluoromethoxy)aniline using nitrogen-15 labeled nitric acid (H15NO3) and sulfuric acid under controlled temperature conditions. The reaction typically requires careful temperature control to ensure selective nitration, followed by purification through recrystallization or chromatography techniques.
Alternatively, as observed in related chemistry, the compound might be synthesized through diazotization of appropriately substituted anilines followed by decomposition in sulfuric acid.
For industrial-scale production, continuous flow microreactor systems have shown advantages in nitration reactions of similar compounds. For instance, the nitration of trifluoromethoxybenzene in microreactors has achieved conversions up to 99.6% with selectivity for 4-(trifluoromethoxy)nitrobenzene reaching 90.97% within 2.4 minutes .
Applications and Research Significance
Scientific Research Applications
4-(Trifluoromethoxy)nitrobenzene-15N has diverse applications in scientific research, primarily due to its isotopic labeling that facilitates tracking of nitrogen in various chemical and biological processes. Table 3 summarizes its key research applications.
Table 3: Scientific Research Applications of 4-(Trifluoromethoxy)nitrobenzene-15N
| Field | Applications |
|---|---|
| Chemistry | Tracer in reaction mechanism studies, isotope labeling experiments |
| Biochemistry | Metabolic pathway analysis, nitrogen cycle studies |
| Spectroscopy | NMR studies for molecular interactions in complex systems |
| Pharmaceuticals | Drug metabolism studies, ADME investigations |
| Materials Science | Development of advanced materials and specialty chemicals |
The nitrogen-15 isotope provides a unique advantage for Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of 15N into the nitrobenzene structure allows for advanced NMR techniques to study molecular interactions in complex systems. This capability is particularly valuable for understanding reaction mechanisms, molecular dynamics, and binding interactions.
Pharmaceutical Applications
One significant application of 4-(Trifluoromethoxy)nitrobenzene-15N is as an intermediate in the production of labeled Riluzole , a medication used to treat amyotrophic lateral sclerosis (ALS). The isotopic labeling enables researchers to track the metabolism and distribution of the drug in biological systems, providing valuable insights for pharmaceutical development and optimization.
More broadly, isotopically labeled compounds like 4-(Trifluoromethoxy)nitrobenzene-15N serve important functions in drug discovery and development processes:
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Metabolic studies: Tracking drug metabolism pathways
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Pharmacokinetic investigations: Understanding absorption, distribution, metabolism, and excretion profiles
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Structural elucidation: Determining binding sites and interaction mechanisms
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Impurity profiling: Identifying and quantifying impurities in drug substances
Industrial Applications
In industrial settings, 4-(Trifluoromethoxy)nitrobenzene-15N and related compounds find applications in:
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Synthesis of advanced materials: Development of specialized polymers and coatings with unique properties
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Agrochemical research: Investigation of pesticide and herbicide metabolism in environmental systems
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Quality control: Use as analytical standards for quantification and identification
The trifluoromethoxy group, in particular, contributes valuable properties to final products, including increased lipophilicity, metabolic stability, and enhanced binding to target proteins.
Comparison with Unlabeled Counterpart
4-(Trifluoromethoxy)nitrobenzene-15N differs from its unlabeled counterpart, 4-(Trifluoromethoxy)nitrobenzene (CAS: 713-65-5), primarily in the isotopic composition of the nitrogen atom in the nitro group. Table 4 presents a comparison of key properties between these two compounds.
Table 4: Comparison Between Labeled and Unlabeled Compounds
| Property | 4-(Trifluoromethoxy)nitrobenzene-15N | 4-(Trifluoromethoxy)nitrobenzene |
|---|---|---|
| CAS Number | 1246818-41-6 | 713-65-5 |
| Molecular Weight | 208.10 g/mol | 207.11 g/mol |
| InChIKey | UBEIKVUMDBCCRW-KHWBWMQUSA-N | UBEIKVUMDBCCRW-UHFFFAOYSA-N |
| Primary Application | Tracer studies, isotope labeling | Organic synthesis, intermediate |
| Cost | Significantly higher due to isotope labeling | Lower, more commercially available |
While the chemical reactivity of both compounds is similar, the isotopic labeling in 4-(Trifluoromethoxy)nitrobenzene-15N provides distinct analytical advantages for tracking nitrogen in complex systems, making it particularly valuable for research applications despite its higher cost.
Analytical Characterization
The analytical characterization of 4-(Trifluoromethoxy)nitrobenzene-15N is essential for confirming its identity, purity, and isotopic enrichment. Several analytical techniques are commonly employed for this purpose:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume